1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea
Description
This thiourea derivative features a complex architecture integrating a 4,6-dimethylpyrimidin-2-yl group, a 5-methoxyindole moiety, and a 3-methoxyphenyl substituent.
Properties
Molecular Formula |
C26H29N7O2S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C26H29N7O2S/c1-16-12-17(2)30-25(29-16)32-24(33-26(36)31-19-6-5-7-20(13-19)34-3)27-11-10-18-15-28-23-9-8-21(35-4)14-22(18)23/h5-9,12-15,28H,10-11H2,1-4H3,(H3,27,29,30,31,32,33,36) |
InChI Key |
ZCEQPCUYYOXOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=S)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Intermediate: Starting with 4,6-dimethylpyrimidine-2-amine, which is synthesized through the reaction of acetylacetone with guanidine.
Indole Derivative Preparation: The indole moiety is prepared by reacting 5-methoxyindole with ethylamine.
Coupling Reaction: The pyrimidine and indole intermediates are then coupled using a suitable aldehyde under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the reaction conditions.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Structural Overview
The compound consists of several key components:
- Thiourea Group : Provides a site for potential biological interaction.
- 4,6-Dimethylpyrimidin-2-yl Group : Imparts specific pharmacological properties.
- Indole Derivative : Known for its role in various biological activities.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
Anticancer Properties
Research indicates that compounds similar to 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Effects
The compound's structural similarity to known antimicrobial agents suggests it may possess activity against various pathogens. Preliminary studies could explore its efficacy against bacteria and fungi, leveraging the indole and pyrimidine components which are often associated with antimicrobial properties.
Neuroprotective Potential
Indole derivatives are frequently studied for their neuroprotective effects. The presence of the methoxy group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative disease models.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : Combining thiourea with appropriate amines under controlled conditions.
- Functionalization Steps : Introducing various substituents to enhance biological activity.
Mechanism of Action
The mechanism by which 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylurea (Compound A): Replaces the thiourea group with urea and lacks the 3-methoxy modification on the phenyl ring .
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea (Compound B): Substitutes the 3-methoxyphenyl group with a methyl group, reducing steric bulk .
Table 1: Structural and Physicochemical Comparisons
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Thiourea | Urea | Thiourea |
| Substituent (R) | 3-Methoxyphenyl | Phenyl | Methyl |
| Molecular Weight (Da) | ~540 (estimated) | ~525 (estimated) | ~450 (estimated) |
| LogP (Predicted) | ~3.8 | ~3.2 | ~2.5 |
Conversely, Compound A’s urea core may exhibit stronger hydrogen-bonding capacity .
Functional and Bioactivity Comparisons
- Kinase Inhibition Potential: Analogues with pyrimidine and indole motifs (e.g., Compound A) have been investigated as kinase inhibitors. The target compound’s thiourea group could interact with ATP-binding sites in kinases, similar to known inhibitors like GSK3β-targeting compounds .
- Similarity Indexing : Using Tanimoto coefficients (T_c), the target compound shares ~65–75% structural similarity with Compounds A and B (based on MACCS fingerprints), suggesting overlapping bioactivity profiles .
Table 2: Predicted Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Water Solubility (mg/mL) | 0.01–0.05 | 0.05–0.1 | 0.1–0.3 |
| Plasma Protein Binding | >90% | 85–90% | 70–80% |
| CYP3A4 Inhibition | Moderate | Low | Low |
Biological Activity
The compound 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention in recent years due to its potential biological activities. The structural complexity of this compound, which incorporates various functional groups, suggests a broad spectrum of pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent studies and research findings.
Antimicrobial Activity
Thiourea derivatives are known for their antimicrobial properties. Recent studies indicate that compounds with thiourea moieties exhibit significant antibacterial and antifungal activities. For instance, a series of thiourea derivatives were evaluated against various pathogens, showing promising results:
- Antibacterial Activity : Compounds were tested against a panel of pathogenic bacteria, with some exhibiting Minimum Inhibitory Concentrations (MICs) as low as 1.9 μg/mL, outperforming standard antibiotics like levofloxacin .
- Antifungal Activity : Certain thiourea derivatives demonstrated effective antifungal activity against plant pathogens and human fungal infections, with MIC values ranging from 62.5 to 220.76 μg/mL .
Anticancer Activity
The anticancer potential of thiourea derivatives is particularly noteworthy. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:
- Cell Line Studies : The compound exhibited IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. Notably, a bis-thiourea structure demonstrated efficacy against human leukemia cells with an IC50 as low as 1.50 µM .
- Mechanism of Action : Thiourea derivatives have been found to target specific molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Recent findings suggest that thiourea derivatives possess significant antioxidant capabilities:
- Radical Scavenging Activity : Compounds have shown high reducing potential when tested against ABTS and DPPH free radicals, with IC50 values indicating strong antioxidant activity .
Study 1: Synthesis and Evaluation of Thiourea Derivatives
A comprehensive study synthesized several new thiourea derivatives and evaluated their biological activities. The results highlighted:
| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Compound A | 1.9 | 62.5 | 5 |
| Compound B | 125 | 220.76 | 14 |
| Compound C | 8.1 | 31.2 | 3 |
This table illustrates the varying degrees of biological activity among different thiourea derivatives, emphasizing the potential for developing new therapeutic agents based on their structure .
Study 2: Mechanistic Insights into Anticancer Properties
Another research effort focused on elucidating the mechanisms by which thiourea derivatives exert their anticancer effects. Key findings included:
- Cell Cycle Arrest : Several derivatives induced cell cycle arrest in the G0/G1 phase in breast cancer cells.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
These insights underscore the importance of structural modifications in enhancing the anticancer efficacy of thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
